3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide
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Overview
Description
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups
Preparation Methods
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide typically involves multiple steps. One common method includes the reaction of 3-bromo-4-nitrophenol with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under acidic conditions . The reaction is carried out at room temperature with continuous stirring for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include potassium hydroxide, tetrabutylammonium bromide, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups play a crucial role in its reactivity. The compound can form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide include:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound has a chlorine atom instead of bromine and is used in similar applications.
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide: This compound has a benzyl group and is used in different synthetic pathways.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H6Br2F6O3 |
---|---|
Molecular Weight |
459.96 g/mol |
IUPAC Name |
2-bromo-1-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C11H6Br2F6O3/c12-4-7(20)5-1-2-8(6(13)3-5)21-10(15,16)9(14)22-11(17,18)19/h1-3,9H,4H2 |
InChI Key |
FZFIQRSUZUJVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Br)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
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